4-Benzyloxy-[7-13C]benzaldehyde
Overview
Description
4-Benzyloxy-[7-13C]benzaldehyde is a carbon-13 labeled organic compound that is commonly used in scientific research. It is a benzaldehyde derivative with a 13C isotope at the seventh carbon position. This compound is used in various fields of research, including medical, environmental, and industrial research.
Scientific Research Applications
4-Benzyloxy-[7-13C]benzaldehyde is widely used in scientific research due to its stable carbon-13 isotope, which makes it an excellent reference compound in spectroscopic studies. It is used as a model for studying reaction mechanisms and as a reference standard for nuclear magnetic resonance (NMR) spectroscopy . Additionally, it is used in the synthesis of various organic compounds, including ligands for estrogen receptors and other biologically active molecules .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound labeled with the stable isotope 13C, it is typically used to track and study specific reaction mechanisms and pathways .
Biochemical Pathways
Its use in proteomics research suggests that it may be involved in protein-related biochemical pathways .
Pharmacokinetics
It is known to be soluble in organic solvents such as ethanol, dimethylformamide (dmf), and chloroform , which may influence its bioavailability.
Result of Action
As a 13C-labeled compound, it is primarily used for tracking and studying specific reaction mechanisms and pathways .
Action Environment
It is known to be a solid compound that is soluble in chloroform and ethyl acetate , and it should be stored at -20° C .
Biochemical Analysis
Biochemical Properties
It is often used in the synthesis of organic molecules containing the 13C isotope, which allows for the tracking and study of specific reaction mechanisms and pathways
Cellular Effects
Its isomeric counterpart, 2-Benzyloxybenzaldehyde, has been shown to have anticancer activity against HL-60 cells
Molecular Mechanism
It is known that the compound can be used in the synthesis of organic molecules containing the 13C isotope, which can be used to study specific reaction mechanisms and pathways
Temporal Effects in Laboratory Settings
The compound is known to be highly stable and is often used as a model for studying reaction mechanisms .
Preparation Methods
The synthesis of 4-Benzyloxy-[7-13C]benzaldehyde typically involves the introduction of a benzyloxy group to a benzaldehyde molecule. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Benzyloxy-[7-13C]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions
Comparison with Similar Compounds
4-Benzyloxy-[7-13C]benzaldehyde can be compared with other similar compounds such as:
4-(Benzyloxy)benzaldehyde: This compound is similar but does not have the carbon-13 isotope.
4-(Methylthio)benzaldehyde: This compound has a methylthio group instead of a benzyloxy group and is used in different chemical reactions and applications.
4-(Difluoromethoxy)benzaldehyde: This compound has a difluoromethoxy group and is used in the synthesis of fluorinated organic compounds.
The uniqueness of this compound lies in its carbon-13 labeling, which provides valuable insights in spectroscopic studies and enhances its utility in scientific research .
Properties
IUPAC Name |
4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWZSXLLMNMQC-DETAZLGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661804 | |
Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827308-41-8 | |
Record name | 4-(Benzyloxy)(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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